molecular formula C20H13IN2O3 B5144898 N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-iodobenzamide

N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-iodobenzamide

Cat. No. B5144898
M. Wt: 456.2 g/mol
InChI Key: WDJPBAPWNLAULF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-iodobenzamide, commonly known as BI-2536, is a chemical compound that is widely used in scientific research. It is a potent inhibitor of Polo-like kinase 1 (PLK1), an enzyme that plays a crucial role in regulating cell division. BI-2536 has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in cancer therapy.

Mechanism of Action

BI-2536 acts as a competitive inhibitor of N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-iodobenzamide, binding to the enzyme's ATP-binding site and preventing it from phosphorylating its substrate proteins. This leads to defects in mitotic spindle formation, chromosome alignment, and cytokinesis, ultimately resulting in cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
BI-2536 has been shown to have potent antiproliferative effects on cancer cells, both in vitro and in vivo. It also exhibits selectivity for N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-iodobenzamide, with minimal off-target effects on other kinases. In addition, BI-2536 has been shown to enhance the sensitivity of cancer cells to other chemotherapeutic agents, making it a potentially valuable combination therapy.

Advantages and Limitations for Lab Experiments

One of the main advantages of BI-2536 is its high potency and selectivity for N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-iodobenzamide, which makes it a valuable tool for studying the role of this enzyme in cell division and cancer. However, its high cost and complex synthesis process can be a limitation for some labs. In addition, the potential for off-target effects and toxicity at high doses should be carefully considered in experimental design.

Future Directions

There are several potential future directions for research on BI-2536. One area of interest is the development of combination therapies with other chemotherapeutic agents to enhance its efficacy. Another potential direction is the investigation of N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-iodobenzamide inhibitors as a therapeutic strategy for other diseases, such as Alzheimer's disease and viral infections. Finally, further research is needed to fully understand the mechanism of action of BI-2536 and its potential as a cancer therapy.

Synthesis Methods

The synthesis of BI-2536 involves several steps, starting with the reaction of 2-iodobenzoic acid with 4-hydroxy-3-nitrobenzaldehyde to form an intermediate compound. This intermediate is then reacted with 2-amino-5-methylbenzamide to yield BI-2536. The synthesis process is complex and requires careful control of reaction conditions to ensure high yield and purity.

Scientific Research Applications

BI-2536 has been widely used in scientific research to study the role of N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-iodobenzamide in cell division and cancer. N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-iodobenzamide is a key regulator of mitosis, and its overexpression has been linked to various types of cancer. BI-2536 has been shown to inhibit N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-iodobenzamide activity, leading to cell cycle arrest and apoptosis in cancer cells. This makes it a promising candidate for cancer therapy.

properties

IUPAC Name

N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13IN2O3/c21-15-6-2-1-5-13(15)19(25)22-12-9-10-17(24)14(11-12)20-23-16-7-3-4-8-18(16)26-20/h1-11,24H,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDJPBAPWNLAULF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC(=C(C=C2)O)C3=NC4=CC=CC=C4O3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13IN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(1,3-Benzoxazol-2-YL)-4-hydroxyphenyl]-2-iodobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.